molecular formula C23H18N2O2 B1209515 Isofezolac CAS No. 50270-33-2

Isofezolac

Cat. No.: B1209515
CAS No.: 50270-33-2
M. Wt: 354.4 g/mol
InChI Key: LZRDDINFIHUVCX-UHFFFAOYSA-N
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Chemical Reactions Analysis

Isofezolac undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the pyrazole ring structure.

    Substitution: this compound can undergo substitution reactions, particularly at the phenyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Isofezolac exerts its effects by inhibiting prostaglandin synthetase, an enzyme involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting this enzyme, this compound reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever . The molecular targets and pathways involved include the cyclooxygenase (COX) pathway, which is crucial for prostaglandin synthesis .

Comparison with Similar Compounds

Isofezolac is similar to other NSAIDs such as ibuprofen, naproxen, and diclofenac. it is unique in its specific chemical structure, which includes a pyrazole ring substituted with three phenyl groups. This structure contributes to its distinct pharmacological properties . Similar compounds include:

This compound’s unique structure and mechanism of action make it a valuable compound in both research and therapeutic applications.

Properties

CAS No.

50270-33-2

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

2-(2,4,5-triphenylpyrazol-3-yl)acetic acid

InChI

InChI=1S/C23H18N2O2/c26-21(27)16-20-22(17-10-4-1-5-11-17)23(18-12-6-2-7-13-18)24-25(20)19-14-8-3-9-15-19/h1-15H,16H2,(H,26,27)

InChI Key

LZRDDINFIHUVCX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)O

melting_point

200.0 °C

50270-33-2

Synonyms

isofezolac
LM 22102
LM-22102

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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